molecular formula C15H19NO9 B7803958 MNP-Gal

MNP-Gal

Cat. No.: B7803958
M. Wt: 357.31 g/mol
InChI Key: VLHYYNTWHBRKNT-PLNGDYQASA-N
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Description

MNP-Gal, also known as magnetic nanoparticles of galactose, is a compound that combines the properties of magnetic nanoparticles with the biological functionality of galactose. This compound is particularly significant in the fields of biomedicine and biotechnology due to its unique magnetic properties and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of magnetic nanoparticles of galactose typically involves the co-precipitation method. This method is favored due to its simplicity and ability to produce nanoparticles with controlled size and magnetic properties. The process involves the reaction of iron salts (such as iron chloride) with a base (such as ammonium hydroxide) in the presence of galactose. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of uniform nanoparticles .

Industrial Production Methods: For industrial-scale production, the co-precipitation method can be scaled up. The process involves continuous stirring and controlled addition of reactants to maintain uniformity. Surface modification techniques are often employed to enhance the stability and functionality of the nanoparticles. These modifications can include coating the nanoparticles with biocompatible polymers or other functional groups to improve their dispersibility and biocompatibility .

Chemical Reactions Analysis

Types of Reactions: Magnetic nanoparticles of galactose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified magnetic nanoparticles with tailored surface properties, which can be used for specific applications such as drug delivery, imaging, and biosensing .

Scientific Research Applications

Magnetic nanoparticles of galactose have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnetic nanoparticles of galactose involves their interaction with external magnetic fields and biological molecules. The magnetic core allows for precise control and targeting using magnetic fields, while the galactose moiety facilitates specific interactions with biological targets. These interactions can include binding to cell surface receptors, facilitating cellular uptake, and enabling targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Magnetic nanoparticles of galactose can be compared with other similar compounds such as:

Uniqueness: The uniqueness of magnetic nanoparticles of galactose lies in their combination of magnetic properties and specific biological interactions facilitated by the galactose moiety. This makes them particularly suitable for applications requiring both magnetic manipulation and biological specificity .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYYNTWHBRKNT-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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